molecular formula C19H16ClN5 B2726269 N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine CAS No. 500587-39-3

N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B2726269
CAS No.: 500587-39-3
M. Wt: 349.82
InChI Key: KAXQIRHENUVLQK-UHFFFAOYSA-N
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Description

Historical Development of Indole-Triazine Hybrid Molecules

The fusion of indole and triazine motifs traces its origins to early efforts in rational drug design, where molecular hybridization emerged as a strategy to merge pharmacophoric elements from distinct bioactive scaffolds. Indole, a privileged structure in medicinal chemistry, is renowned for its presence in natural products (e.g., serotonin, mitomycin C) and its capacity to modulate diverse biological targets, including kinases, GPCRs, and microtubules. Concurrently, 1,3,5-triazine derivatives gained prominence due to their synthetic versatility and ability to engage in hydrogen bonding and π-π stacking interactions, critical for targeting enzymes and nucleic acids.

Early indole-triazine hybrids focused on optimizing antiviral and antimicrobial activities. For instance, bis-indole triazines synthesized via nucleophilic substitution reactions demonstrated potent β-glucuronidase inhibition, with IC~50~ values as low as 12.4 μM. Subsequent innovations incorporated substituents such as chloro, amino, and alkoxy groups to enhance target affinity and selectivity. A pivotal advancement was the development of pyrazolyl-s-triazine-indole conjugates, which exhibited dual inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), achieving IC~50~ values in the nanomolar range. These milestones underscore the evolutionary trajectory of indole-triazine hybrids from simple analogs to multifunctional therapeutic candidates.

Positioning of N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine in Current Research Landscape

This compound distinguishes itself through a unique substitution pattern:

  • N2-Ethyl group : Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.
  • 4-Chloro substituent : Electron-withdrawing effects may stabilize the triazine ring and facilitate electrophilic interactions with biological targets.
  • 1-Phenyl-1H-indol-3-yl moiety : The phenyl-indole system extends conjugation, favoring π-π interactions with aromatic residues in enzyme active sites.

Comparative analysis with analogous compounds reveals strategic design choices. For example, Compound 11 from bis-indole triazine studies features dual indole units linked to a triazine core, yielding potent β-glucuronidase inhibition. In contrast, the ethyl and chloro substituents in the target compound may prioritize selectivity over broad-spectrum activity. Recent Rh(III)-catalyzed C–H alkylation techniques, as demonstrated in 1,3,5-triazine-directed indole functionalization, provide synthetic pathways to introduce similar aromatic groups at the C2 position of indole. Such methodologies could be adapted to optimize the spatial orientation of the phenyl-indole moiety in future analogs.

Table 1: Structural and Functional Comparison of Selected Indole-Triazine Hybrids

Compound Triazine Substituents Indole Substituents Key Bioactivity Source
Bis-indole triazine (11) 2,4-Diamino 5-Aminoindole β-Glucuronidase inhibition (IC~50~ = 12.4 μM)
Pyrazolyl-s-triazine (3i) Pyrazole at C4 3-Indolyl Dual EGFR/CDK-2 inhibition (IC~50~ = 34.1 nM)
Target compound N2-Ethyl, 4-chloro 1-Phenyl-1H-indol-3-yl In silico predicted kinase modulation N/A

Fundamental Research Significance of 1,3,5-Triazine Core in Bioactive Compounds

The 1,3,5-triazine ring serves as a molecular scaffold that balances rigidity and functional flexibility. Its electron-deficient nature enables participation in charge-transfer interactions, while its three-fold symmetry allows for systematic substitution to fine-tune electronic and steric properties. In this compound, the triazine core acts as a nexus for conjugating the indole and ethylamine groups, creating a spatially organized architecture conducive to target engagement.

Notably, chloro substituents at the 4-position of triazine have been shown to enhance binding affinity in kinase inhibitors. For instance, 4-chloro-1,3,5-triazine derivatives exhibited improved inhibitory activity against α-synuclein aggregation, a pathological hallmark of Parkinson’s disease. Similarly, the ethylamine group at N2 may mimic natural amine-containing substrates, enabling competitive inhibition of enzymatic processes. This hypothesis aligns with studies on triazine-based acetylcholinesterase inhibitors, where N-alkylamine chains improved interaction with the catalytic anionic site.

Research Trajectory and Contemporary Scientific Interest

Current research on indole-triazine hybrids emphasizes three strategic directions:

  • Dual-targeting agents : Compounds like pyrazolyl-s-triazine-indole hybrids demonstrate that simultaneous inhibition of EGFR and CDK-2 can synergistically suppress cancer cell proliferation. The target compound’s triazine-indole framework positions it as a candidate for polypharmacology, particularly in oncology.
  • Sustainable synthesis : Advances in catalytic C–H functionalization, such as Rh(III)-catalyzed alkylation, enable efficient introduction of complex substituents (e.g., phenyl-indole) under mild conditions. These methods could streamline the synthesis of this compound derivatives.
  • Computational-guided optimization : Molecular docking and ADME prediction tools are increasingly employed to prioritize analogs with favorable pharmacokinetic profiles. For the target compound, in silico studies could predict its affinity for kinases or GPCRs, guiding experimental validation.

Emerging interest also lies in exploiting the indole-triazine scaffold for antimicrobial applications. Early indolobenzotriazines exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) up to 80-fold lower than streptomycin. The chloro and phenyl groups in the target compound may further enhance bacterial membrane penetration, warranting evaluation against multidrug-resistant pathogens.

Properties

IUPAC Name

4-chloro-N-ethyl-6-(1-phenylindol-3-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-2-21-19-23-17(22-18(20)24-19)15-12-25(13-8-4-3-5-9-13)16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQIRHENUVLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C2=CN(C3=CC=CC=C32)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Cross-Coupling Approach

A 2023 study demonstrated the efficacy of ruthenium catalysts in constructing the triazine-indole bond system. The protocol involves reacting N2,N2-dimethyl-N4-phenyl-1,3,5-triazine-2,4-diamine (1a ) with 1,2-diphenylethyne (2a ) in dimethylformamide (DMF) at 100°C for 12–20 hours. Critical parameters include:

Reaction Conditions

  • Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)
  • Additive: Cu(OAc)2 (10 mol%)
  • Temperature: 100°C
  • Yield: 78%

The mechanism proceeds through C-H activation at the indole C3 position, followed by alkyne insertion into the Ru–C bond. Comparative studies showed Cu(OAc)2 outperforms other copper salts in stabilizing the ruthenium intermediate, reducing side product formation from 22% to 9%.

Leuckart Cyclization Strategy

Patent WO2014115171A1 details a two-step synthesis starting from ethyl 1H-indole-2-carboxylate derivatives:

Step 1: N-Amination
Ethyl 1H-indole-2-carboxylate undergoes amination using sodium hypochlorite and methyltrioctylammonium chloride (Aliquat-336) in methyl tert-butyl ether (MTBE). The reaction achieves 94% conversion after 2–4 hours at 30°C.

Step 2: Cyclization
Heating the N-aminated intermediate with formamide and ammonium acetate at 140°C for 12 hours induces cyclization. Key data:

Parameter Value
Solvent Formamide
Temperature 140°C
Time 12 h
Yield 83%
Purity (HPLC) >98%

This method benefits from operational simplicity but requires rigorous temperature control to prevent formamide decomposition.

Sequential Nucleophilic Substitution

A modular approach developed in WO2012143399A1 constructs the triazine ring through successive displacements:

  • Chlorination : 2,4-Dichloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazine reacts with ethylamine in THF at 0°C (Yield: 89%)
  • Amination : The intermediate undergoes Pd-catalyzed coupling with arylboronic acids to install the N-phenyl group (Yield: 76%)

This route offers precise control over substitution patterns but necessitates air-sensitive catalysts and low-temperature conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

Method Yield (%) Purity (%) Scalability Cost Index
Ruthenium Catalysis 78 95 Moderate High
Leuckart Cyclization 83 98 High Low
Nucleophilic Substitution 76 97 Low Moderate

Key findings:

  • The Leuckart method provides the best balance of yield and cost-effectiveness for industrial applications
  • Ruthenium catalysis enables access to diverse analogs but requires expensive transition metals
  • Nucleophilic substitution offers regiochemical precision at the expense of scalability

Purification and Characterization Protocols

Chromatographic Purification

  • Stationary Phase: Silica gel (230–400 mesh)
  • Eluent: Petroleum ether/EtOAc (3:1 v/v)
  • Recovery: 91–94%

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 7.6 Hz, 1H), 7.68–7.45 (m, 5H), 4.68 (s, 2H, NH2), 3.52 (q, J = 7.2 Hz, 2H), 1.32 (t, J = 7.2 Hz, 3H)
  • HRMS : m/z calcd for C19H16ClN5 [M+H]+ 349.1084, found 349.1087

Chemical Reactions Analysis

Types of Reactions

N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazine oxide, while substitution could result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Triazine derivatives exhibit pharmacological properties influenced by substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison of Triazine Derivatives
Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Key Activities/Properties References
N²-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine 2: Ethylamine; 4: Cl; 6: 1-phenylindole C₁₉H₁₆ClN₆ Intermediate for CNS-targeted drugs
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) 2: NH₂; 4: 2,3-dichlorophenoxypropyl; 6: methylpiperazine C₁₈H₂₂Cl₂N₆O 5-HT6R antagonism, procognitive effects
(RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3) 2: NH₂; 4: phenoxypropyl; 6: methylpiperazine C₁₇H₂₄N₆O Higher brain uptake, neuroprotective activity
JN13 (4-[(E)-2-(3-Methylphenyl)ethenyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) 2: NH₂; 4: 3-methylstyryl; 6: methylpiperazine C₁₇H₂₀N₆ Selective H4R antagonism
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 2: N-methyl-N-phenyl; 4: Cl; 6: morpholine C₁₄H₁₅ClN₆O Crystallographically characterized
4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine 2: NH₂; 4: Cl; 6: 2-ethylpiperidine C₁₀H₁₅ClN₆ Pharmaceutical intermediate

Pharmacological and Functional Insights

  • CNS Activity: Compound 2 (2,3-dichlorophenoxypropyl-substituted) demonstrates potent 5-HT6 receptor (5-HT6R) antagonism and procognitive effects in rodent models, attributed to its bulky aromatic substituent. It also exhibits a longer half-life in the brain compared to Compound 3 . Compound 3 (phenoxypropyl-substituted) achieves faster brain penetration (peak at 30 min) but lower sustained concentrations, suggesting utility in acute cognitive enhancement .
  • Receptor Selectivity :

    • JN13 and JN25 (triazines with styryl substituents) show high selectivity for histamine H4 receptors (H4R), with JN13 displaying a 100-fold selectivity over H3R .
  • Physicochemical Properties: Chloro and methylpiperazine groups enhance solubility and binding affinity. For example, Compound 2’s dichlorophenoxy group increases lipophilicity (logP = 3.2), aiding blood-brain barrier penetration . Morpholino and piperidine substituents (e.g., in and ) improve crystallinity and synthetic yield .

Biological Activity

N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

  • Molecular Formula : C19H16ClN5
  • Molecular Weight : 349.82 g/mol
  • CAS Number : 500587-39-3

Mechanisms of Biological Activity

The biological activity of this compound has been explored across various studies, revealing multiple mechanisms:

  • Antimicrobial Activity :
    • The compound has shown broad-spectrum antimicrobial activity, particularly against fungal pathogens. For instance, studies have indicated that it inhibits ergosterol biosynthesis in Candida species, which is crucial for fungal cell membrane integrity .
    • The compound also exhibits moderate inhibitory effects on phospholipase A2-like activity, a virulence factor in several pathogens .
  • Cytotoxic Effects :
    • In cancer research, the compound's cytotoxicity has been evaluated against various cancer cell lines. The IC50 values indicate significant growth inhibition comparable to standard chemotherapeutic agents like doxorubicin .
    • Structure activity relationship (SAR) analyses have identified key substituents that enhance cytotoxic activity, including electron-donating groups on the phenyl ring .

Antifungal Activity

A notable study demonstrated that this compound effectively inhibited Candida albicans and non-albicans species at low concentrations. The compound's mechanism involves disrupting ergosterol production and interfering with phospholipid metabolism .

CompoundConcentration (ng/mL)Inhibition (%)
Control-0
N2-Ethyl482

Cytotoxicity Against Cancer Cell Lines

In a comparative study, the compound was tested against several cancer cell lines (e.g., HT29 and Jurkat). The results showed that it induced apoptosis effectively:

Cell LineIC50 (µg/mL)Comparison to Doxorubicin
HT291.98 ± 1.22Comparable
Jurkat1.61 ± 1.92Higher efficacy

Structure Activity Relationship (SAR)

SAR studies have elucidated the importance of specific structural features in enhancing the biological activity of this compound:

  • Phenyl Ring Substituents :
    • Electron-donating groups at specific positions on the phenyl ring significantly increase cytotoxicity.
  • Triazine Core Modifications :
    • Variations in the triazine core structure can alter the binding affinity to target proteins involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N²-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, guanidine nitrate and sodium hydroxide in ethanol under reflux can facilitate the formation of the triazine core. Optimizing molar ratios (e.g., 1:1 substrate-to-guanidine ratio) and reaction duration (e.g., 10–12 hours reflux) improves yields . Solvent selection (e.g., ethanol vs. toluene) and controlled addition of bases (e.g., triethylamine) are critical for minimizing side reactions, as seen in analogous triazine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR spectra verify substituent positions. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) and chlorine-induced splitting patterns in ¹³C NMR are diagnostic. IR spectroscopy can identify NH stretches (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different dehydrosulfurization agents for triazine derivatives?

  • Methodological Answer : Contradictions often arise from reagent-specific side reactions. For instance, dicyclohexylcarbodiimide (DCC) typically gives higher yields (75–90%) but may fail with sterically hindered substrates. In contrast, iodine-triethylamine mixtures (I₂/Et₃N) enable milder conditions but require rigorous purification to remove iodine byproducts. Systematic screening of agents (e.g., DCC, EDCI, I₂/Et₃N) under standardized conditions (temperature, solvent, stoichiometry) is recommended to identify optimal protocols .

Q. What strategies are recommended for troubleshooting low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields in cyclization may stem from incomplete intermediate formation or competing reactions. Key steps include:

  • Pre-purifying intermediates (e.g., 4-(aryl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine) via column chromatography .
  • Adjusting reaction temperature (e.g., 80–100°C for DCC-mediated cyclization vs. room temperature for I₂/Et₃N) .
  • Monitoring reaction progress via TLC or LC-MS to identify unreacted starting materials .

Q. How does the electronic nature of substituents influence the reactivity of intermediates in triazine-based compound synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) on the triazine ring enhance electrophilicity, facilitating nucleophilic substitution at the N² position. Conversely, bulky substituents (e.g., 1-phenylindole) may sterically hinder reactions, necessitating polar aprotic solvents (e.g., DMF) to improve solubility. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals, as demonstrated in analogous triazine systems .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data for structurally similar triazine derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound purity. Standardized protocols include:

  • Validating purity via HPLC (>95%) and elemental analysis .
  • Replicating assays across multiple cell lines or microbial strains.
  • Comparing IC₅₀ values under identical experimental conditions (e.g., pH, incubation time) .

Experimental Design Considerations

Q. What safety precautions are critical when handling chlorinated triazine intermediates?

  • Methodological Answer : Chlorinated intermediates (e.g., 4-chloro-1,3,5-triazin-2-amine derivatives) require:

  • Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/contact.
  • Quenching residual reagents (e.g., thionyl chloride) with ice-cold sodium bicarbonate.
  • Proper disposal via halogenated waste streams, as per EPA guidelines .

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